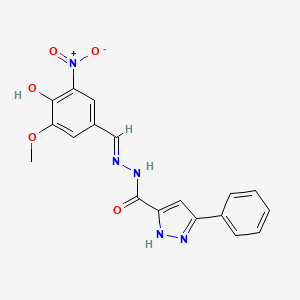![molecular formula C16H11N3OS B6020191 4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B6020191.png)
4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile, also known as QM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. QM is a heterocyclic compound that contains a quinazoline ring and a benzene ring, with a thioether and cyano group attached to the benzene ring.
Mecanismo De Acción
The mechanism of action of 4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This compound has been shown to bind to DNA and interfere with its replication, leading to cell death. This compound has also been shown to induce oxidative stress in cells, which can contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several potential future directions for research on 4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of this compound's potential use in combination with other anti-cancer agents to enhance their efficacy. Additionally, there is a need for further research on the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with ethyl 2-chloroacetate to form an intermediate product. The intermediate product is then reacted with thiourea to produce the desired compound this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c17-9-11-5-7-12(8-6-11)10-21-16-18-14-4-2-1-3-13(14)15(20)19-16/h1-8H,10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKDKEUAVBJBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-2-[(2-oxo-2-phenylethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6020108.png)
![2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6020124.png)
![methyl N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-N-methylglycinate](/img/structure/B6020129.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6020142.png)
![1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6020147.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6020149.png)

![2-amino-7-(quinolin-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6020159.png)

![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020179.png)

![2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B6020197.png)
![3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B6020202.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6020210.png)